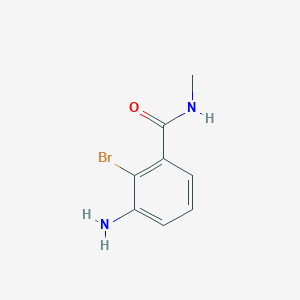

3-氨基-2-溴-N-甲基苯甲酰胺

描述

3-amino-2-bromo-N-methylbenzamide is a chemical compound with the CAS Number: 1566963-26-5 . It has a molecular weight of 229.08 and is usually in the form of a powder .

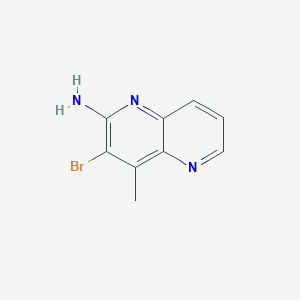

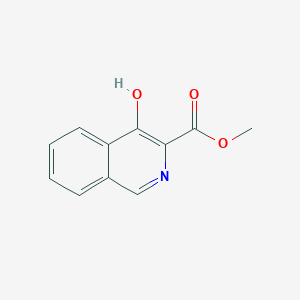

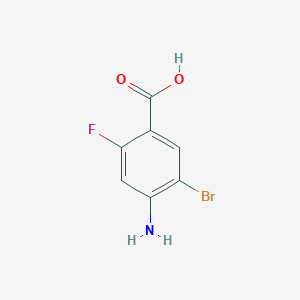

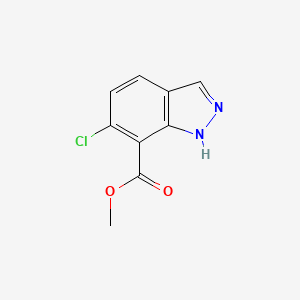

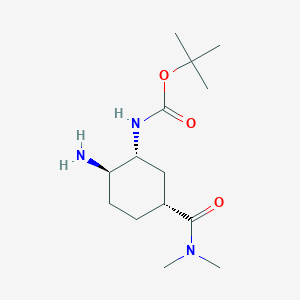

Molecular Structure Analysis

The molecular structure of 3-amino-2-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom at the 2nd position and a methyl group at the nitrogen atom . The IUPAC name of the compound is C8H8BrNO .Physical And Chemical Properties Analysis

3-amino-2-bromo-N-methylbenzamide is a powder at room temperature . The compound has a molecular weight of 229.08 .科学研究应用

氯氰虫脒的合成

3-氨基-2-溴-N-甲基苯甲酰胺已被用于合成氯氰虫脒,一种蚜虫酰胺类杀虫剂,显示了其作为农用化学品生产中的关键中间体的作用。陈一芬等人(2010年)从3-甲基-2-硝基苯甲酸开始探索合成,最终形成氯氰虫脒,总产率为55.0%。该过程强调了该化合物在开发具有通过核磁共振和质谱技术确认的结构完整性的杀虫解决方案中的实用性(Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010)。

热稳定性研究

丛云波和程春生(2021年)对2-氨基-3,5-二氯-N-甲基苯甲酰胺(ADMBA)的热稳定性进行了研究,利用动态DSC曲线获得了热力学数据,如活化能和初始分解温度。这项研究对于了解化学品在热应力下的稳定性和安全性方面至关重要,突出了这类衍生物在材料科学中的重要性(Yunbo Cong & Chunsheng Cheng, 2021)。

铜催化胺化反应

该化合物的相关性延伸到其参与铜催化的直接胺化过程。赵海波等人(2010年)开发了一种对邻位官能化卤代芳烃进行胺化的方法,包括类似于3-氨基-2-溴-N-甲基苯甲酰胺的衍生物,使用偶氮三唑作为胺源。该过程强调了该化合物在有机合成中的适用性,为高效合成邻位官能化芳香胺提供了一条途径(Haibo Zhao, H. Fu, & R. Qiao, 2010)。

PARP抑制剂用于癌症治疗

此外,3-氨基-2-溴-N-甲基苯甲酰胺的衍生物已被探索其在癌症治疗中的潜力,特别是作为聚(ADP-核糖)聚合酶(PARP)抑制剂。M. Pavlovic等人(2020年)合成了含苯甲酰胺衍生物的二价钌-芳烃配合物,包括与3-氨基-2-溴-N-甲基苯甲酰胺相关的衍生物,在乳腺癌细胞中显示出显著的抗增殖活性。这项研究突出了该化合物通过抑制PARP酶活性在新型癌症治疗药物开发中的潜在作用(M. Pavlovic et al., 2020)。

安全和危害

The safety information available indicates that 3-amino-2-bromo-N-methylbenzamide has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

The primary target of 3-amino-2-bromo-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

3-amino-2-bromo-N-methylbenzamide acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, thereby increasing their intracellular concentration . This leads to the activation of various downstream signaling pathways .

Biochemical Pathways

The inhibition of PDE10A by 3-amino-2-bromo-N-methylbenzamide affects several biochemical pathways. The increased concentration of cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate a variety of target proteins . This can lead to changes in cell function, gene expression, and neurotransmission .

Pharmacokinetics

Its molecular weight of 214059 suggests that it may have good bioavailability

Result of Action

The inhibition of PDE10A by 3-amino-2-bromo-N-methylbenzamide can have various molecular and cellular effects. For example, it can modulate neuronal activity and neurotransmission in the brain . This could potentially influence cognitive function, mood, and behavior .

属性

IUPAC Name |

3-amino-2-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKAULDQRANFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

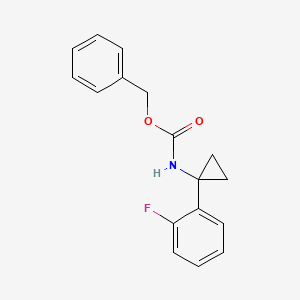

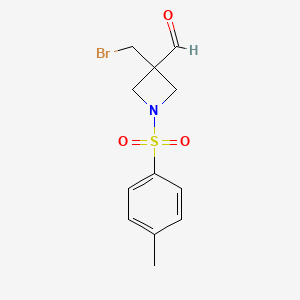

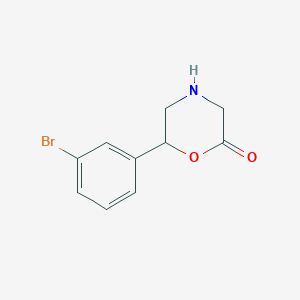

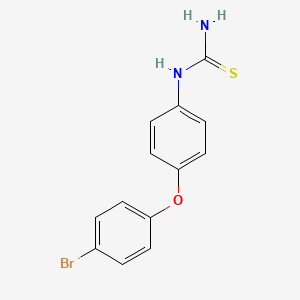

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

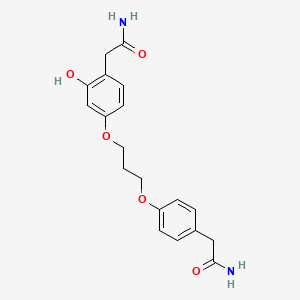

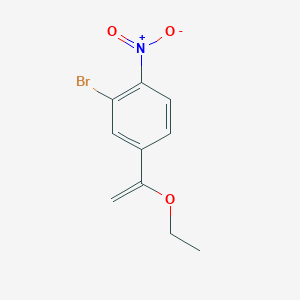

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)